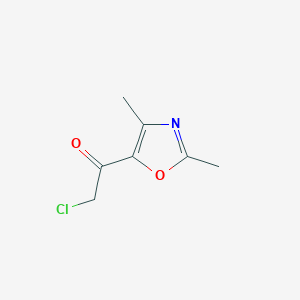

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

描述

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic ketone featuring a dimethyl-substituted oxazole ring linked to a chloroacetyl group. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for designing bioactive molecules. The oxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, confers unique electronic properties, while the chloroacetyl moiety enables nucleophilic substitution reactions for further derivatization .

属性

IUPAC Name |

2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWSJUPQIVNLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, with the molecular formula CHClNO and a molecular weight of 173.6 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features a chloro group at the second position and a dimethyl-1,3-oxazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in drug development and its mechanisms of action.

The compound is characterized by its ability to undergo nucleophilic substitutions due to the presence of the chloro group. The oxazole ring enhances the electrophilic nature of the adjacent carbonyl group, making it reactive towards various nucleophiles. This reactivity is crucial for its role as a building block in synthesizing bioactive compounds.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Oxazole derivatives are known for their effectiveness against various bacterial and fungal strains.

- Anticancer Activity : Some studies suggest that oxazole-containing compounds can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain derivatives have shown promise in modulating inflammatory pathways.

Preliminary studies suggest that this compound may interact with specific biological macromolecules, influencing metabolic pathways and cellular signaling processes. The exact mechanisms remain under investigation but are thought to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes.

- Protein Interactions : The compound may bind to proteins that regulate cellular functions, affecting their activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Feature | Notable Biological Activity |

|---|---|---|

| 2-Methylthiazole | Contains a thiazole ring | Antimicrobial properties |

| 4-Methylimidazole | Features an imidazole ring | Potential carcinogen in food chemistry |

| 2-Aminooxazole | Contains an amino group on oxazole | Exhibits anti-inflammatory effects |

| This compound | Chloro and dimethyl groups with an oxazole ring | Potential anticancer and antimicrobial properties |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of oxazole exhibited significant inhibition against Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .

- Cancer Research : Research involving similar oxazole derivatives indicated their ability to induce apoptosis in cancer cell lines, suggesting that 2-chloro derivatives could play a role in cancer therapy .

- Inflammation Modulation : Investigations into anti-inflammatory properties revealed that certain oxazole derivatives could effectively reduce inflammation markers in vitro .

科学研究应用

Medicinal Chemistry

One of the primary applications of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is in the development of pharmaceuticals. The oxazole ring is known for its biological activity, and derivatives of this compound have been investigated for their potential as:

- Antimicrobial Agents : Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. Studies suggest that modifications to the oxazole structure can enhance efficacy against various bacterial strains .

- Anticancer Agents : Preliminary studies have shown that derivatives of this compound may possess anticancer properties. The mechanism often involves interference with cellular proliferation pathways, although detailed studies are required to elucidate this further .

Agrochemical Applications

In agrochemistry, this compound has been explored for its potential as a pesticide or herbicide. The chlorinated structure can enhance bioactivity and selectivity against pests while minimizing toxicity to non-target organisms.

Case Studies

- Herbicidal Activity : A study demonstrated that compounds with similar oxazole structures exhibited effective herbicidal activity against common agricultural weeds. The application of these compounds resulted in significant reduction of weed biomass without affecting crop yield .

- Pest Control : Another investigation highlighted the effectiveness of oxazole derivatives in controlling aphid populations in crops. Field trials showed a marked decrease in pest numbers following treatment with formulations containing this compound .

Material Science

The unique properties of this compound also make it suitable for use in material science, particularly in the synthesis of polymers and coatings.

Applications in Coatings

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with chlorinated oxazoles exhibit improved resistance to degradation under environmental stressors .

相似化合物的比较

Structural Analogs in the Oxazole Family

The following compounds share the oxazole core but differ in substituents, leading to variations in physicochemical properties and reactivity:

Key Observations :

Imidazole and Thiazole Derivatives

Replacing the oxazole ring with imidazole or thiazole alters electronic properties and biological activity:

Key Observations :

- Thiazole Derivatives : Sulfur in the thiazole ring improves electron-withdrawing effects, influencing solubility (e.g., slight solubility in DMSO) and metal-binding properties .

准备方法

Direct Chloroacetylation of Dimethyl Oxazole Derivatives

- Procedure : The oxazole derivative is treated with chloroacetyl chloride in an aprotic solvent such as DMF or dichloromethane.

- Base Use : Anhydrous potassium carbonate or triethylamine is added to neutralize generated HCl and promote the reaction.

- Temperature : The reaction is carried out at low temperature initially (0–5°C) to control reactivity, then warmed to room temperature or refluxed to complete the reaction.

- Workup : The reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography or recrystallization.

- Yields : Typically moderate to good yields (60–85%) are reported depending on the purity of starting materials and reaction conditions.

Alternative Route via Chloroacetylation of Oxazolyl Acetates

- Starting from oxazolyl acetates , chloroacetylation can be performed using chloroacetyl chloride or chloroacetic anhydride.

- Catalysts : Lewis acids such as aluminum chloride or zinc chloride may be used to enhance acylation efficiency.

- Solvent and Temperature : Nonpolar solvents like dichloromethane with controlled temperature (0–25°C) to avoid side reactions.

- Purification : Similar workup procedures as above.

- This method may offer improved selectivity and reduced side-product formation but requires careful control of reaction parameters.

Experimental Data and Reaction Optimization

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent | DMF, ethanol, dichloromethane | DMF offers better solubility; ethanol preferred for greener synthesis |

| Base | K2CO3, triethylamine, sodium ethoxide | Neutralizes HCl; choice affects reaction rate and side reactions |

| Temperature | 0–5°C initially, then reflux | Low temperature controls selectivity; reflux ensures completion |

| Reaction Time | 2–6 hours | Longer times improve conversion but may increase impurities |

| Workup | Aqueous quench, organic extraction | Efficient removal of byproducts and unreacted reagents |

| Purification | Column chromatography, recrystallization | Ensures high purity for subsequent use |

Research Findings on Synthetic Utility and Reactivity

- The compound serves as a versatile intermediate for synthesizing pharmacologically active heterocycles, including thienopyridines and N-arylacetamides, by nucleophilic substitution of the chloro group.

- Studies show that the chloro group in 2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one readily undergoes substitution with thiol or amine nucleophiles under basic conditions, facilitating the construction of complex bioactive molecules.

- Spectroscopic data (IR, NMR) confirm the integrity of the oxazole ring and the presence of the chloroacetyl moiety post-synthesis, with characteristic carbonyl and chloro signals.

- The compound’s reactivity profile enables its use in multi-step syntheses, including cyclization reactions to form fused heterocyclic systems with potential medicinal applications.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct chloroacetylation | Dimethyl oxazole derivatives | Chloroacetyl chloride, base, DMF or ethanol, reflux | Straightforward, good yields | Requires careful temperature control |

| Chloroacetylation of oxazolyl acetates | Oxazolyl acetates | Chloroacetyl chloride, Lewis acid catalyst, low temp | Improved selectivity | More complex reagents and catalysts |

| Nucleophilic substitution post-chloroacetylation | This compound | Thiols, amines, sodium ethoxide, reflux | Enables diverse derivative synthesis | Requires pure intermediate |

常见问题

Q. What synthetic strategies are commonly employed to prepare 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, and what critical reagents are involved?

Methodological Answer: The synthesis typically involves acylation reactions using chloroacetyl chloride as a key reagent. For example, a similar compound (5a) was synthesized by reacting a pyrazole precursor with chloroacetyl chloride under anhydrous conditions, yielding a 45% product after crystallization . Key steps include:

- Reagent selection : Chloroacetyl chloride for introducing the chloroacetyl group.

- Solvent system : Anhydrous solvents (e.g., DCM or THF) to avoid hydrolysis.

- Purification : Recrystallization or column chromatography for isolating the pure product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Focus on the carbonyl (C=O) stretch near 1680 cm⁻¹, which confirms ketone formation .

- ¹H NMR : Key signals include the dimethyloxazole protons (δ 2.5–3.0 ppm) and the chloroacetyl methylene group (δ 4.0–4.5 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 170.59 g/mol for analogous structures) .

Q. What safety protocols are essential when handling chlorinated ketones like this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (tested to EN 374), eye protection, and lab coats .

- Ventilation : Use fume hoods to mitigate inhalation risks, as chlorinated ketones can release irritants .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Validation steps :

- Reproduce spectra : Ensure solvent deuteriation (e.g., DMSO-d₆) and calibration using TMS .

- Computational refinement : Optimize geometry using DFT methods (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts .

- Conformational analysis : Compare puckering amplitudes (via Cremer-Pople coordinates) to identify ring distortions affecting NMR signals .

Q. What computational approaches are effective for studying the conformational dynamics of the dimethyloxazole ring?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model ring puckering over nanosecond timescales .

- Quantum Mechanical (QM) Methods : Employ DFT (e.g., B3LYP) to calculate energy barriers for ring inversion .

- Crystallographic Validation : Compare computational models with X-ray data (e.g., SHELXL refinement) to validate ring geometry .

Q. How should reactive intermediates derived from this compound be managed in biological activity studies?

Methodological Answer:

- Stability assays : Monitor decomposition in buffer solutions (pH 7.4) via HPLC at 25°C .

- Trapping experiments : Use nucleophiles (e.g., glutathione) to intercept reactive electrophilic intermediates .

- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。